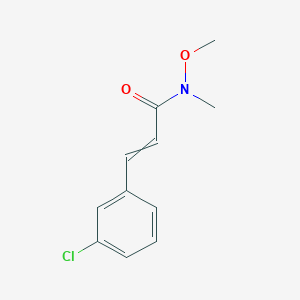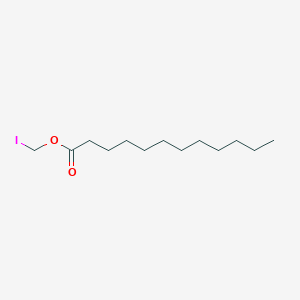
Iodomethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethyl dodecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is characterized by the presence of an iodine atom attached to a methylene group, which is further connected to a dodecanoate (lauric acid) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodomethyl dodecanoate can be synthesized through the iodination of methyldodecanoate. The process typically involves the reaction of methyldodecanoate with iodine in the presence of a suitable catalyst, such as red phosphorus or phosphorus triiodide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of iodomethyldodecanoate may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Iodomethyl dodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of methyldodecanoic acid.
Reduction Reactions: The compound can be reduced to methyldodecanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to form dodecanoic acid derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Methyldodecanoic acid.
Reduction: Methyldodecanoate.
Oxidation: Dodecanoic acid derivatives.
Aplicaciones Científicas De Investigación
Iodomethyl dodecanoate has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of the iodine atom.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of iodomethyldodecanoate involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. In biological systems, the iodine atom may interact with proteins and enzymes, potentially leading to antimicrobial effects.
Comparación Con Compuestos Similares
Iodomethane: A simpler iodinated compound used in organic synthesis.
Dodecanoic Acid: The parent fatty acid without the iodine atom.
Methyldodecanoate: The ester form of dodecanoic acid without the iodine atom.
Uniqueness: Iodomethyl dodecanoate is unique due to the presence of both the iodine atom and the long-chain fatty acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H25IO2 |
|---|---|
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
iodomethyl dodecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 |
Clave InChI |
HEKASFIFSNCXKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)
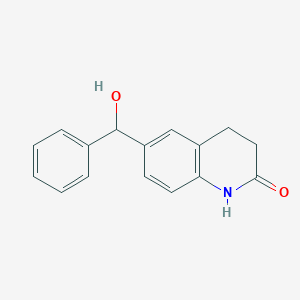
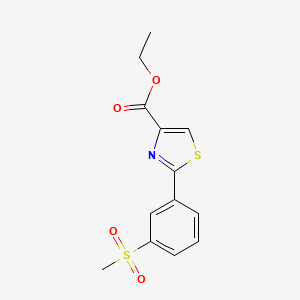
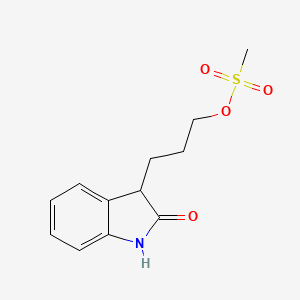
![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8399308.png)
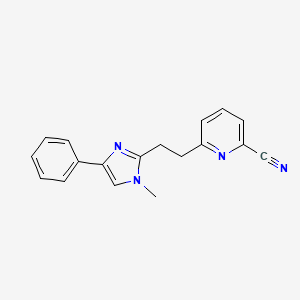
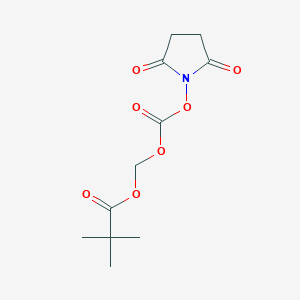
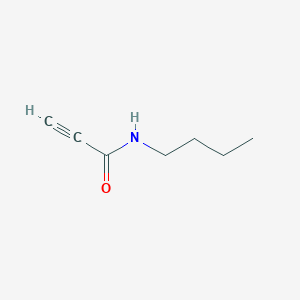
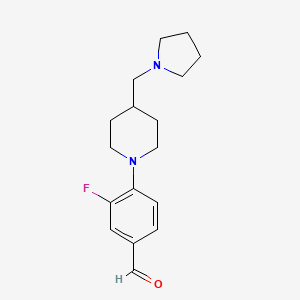
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
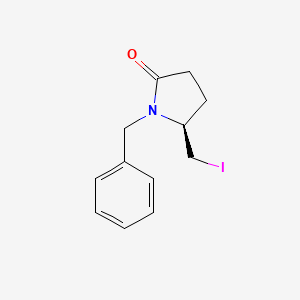
![1-Bromo-3-[4-(2-methoxyphenyl)piperazin-1-yl]propane](/img/structure/B8399370.png)
